

4-Methylazepane: A Technical Guide to Crystal Structure and Conformational Analysis

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Compound of Interest

Compound Name: 4-Methylazepane

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Abstract

This technical guide provides a comprehensive overview of the structural and conformational properties of **4-methylazepane**, a saturated seven-membered nitrogen-containing heterocycle. While an experimental crystal structure for **4-methylazepane** is not publicly available, this document synthesizes information from theoretical studies, spectroscopic data, and crystallographic data of the parent azepane and related substituted derivatives to offer a detailed analysis of its likely solid-state and solution-phase behavior. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis, providing insights into the stereoelectronic properties and conformational landscape of this important molecular scaffold. The azepane moiety is a recurring motif in a variety of bioactive molecules and approved pharmaceuticals.^[1] The conformational flexibility of the seven-membered ring is a critical determinant of a molecule's biological activity and interaction with its target.^{[1][2]}

Introduction to 4-Methylazepane

4-Methylazepane ($C_7H_{15}N$) is a derivative of azepane, a saturated heterocycle analogous to cycloheptane where one methylene group is replaced by a nitrogen atom. The introduction of a methyl group at the 4-position introduces a chiral center and influences the conformational preferences of the flexible seven-membered ring. Understanding these preferences is crucial

for the rational design of molecules incorporating this scaffold, as different conformations can present distinct pharmacophoric features.

Hypothetical Crystal Structure and Solid-State Packing

In the absence of an experimental crystal structure for **4-methylazepane**, we can infer its likely solid-state characteristics from the known crystal structure of the parent compound, azepane (Cambridge Structural Database ID: 707207).[3] In the solid state, molecules are arranged to maximize favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces. For **4-methylazepane**, it is anticipated that N-H \cdots N hydrogen bonds would be a dominant feature in its crystal packing, similar to the parent azepane. The methyl group would likely orient itself to minimize steric hindrance with neighboring molecules.

Conformational Analysis of the Azepane Ring

The seven-membered azepane ring is conformationally flexible and is known to exist in several low-energy conformations, primarily variations of chair and boat forms. The most stable conformations for cycloheptane, and by extension azepane, are generally considered to be the twist-chair and chair conformations.[4] The presence of the nitrogen heteroatom and the methyl substituent at the 4-position will influence the relative energies of these conformers.

Key Conformations

Theoretical studies on azepane and its derivatives suggest that the twist-chair conformation is often the most stable.[4] The chair conformation can also be a low-energy state and may be a transition state in some cases.[4] For **4-methylazepane**, the methyl group can occupy either a pseudo-axial or a pseudo-equatorial position in these conformations, leading to different energetic profiles.

Quantitative Conformational Data (from related structures)

While specific experimental data for **4-methylazepane** is unavailable, the following table summarizes representative geometric parameters derived from the crystal structure of the

parent azepane and theoretical calculations on related systems. These values provide a baseline for understanding the geometry of the **4-methylazepane** ring.

Parameter	Representative Value	Source
Bond Lengths (Å)		
C-N	1.459	Experimental (Azepane)[4]
C-C	1.527	Experimental (Azepane)[4]
**Bond Angles (°) **		
C-N-C	112.16 - 114.52	Experimental (Azepane)[4]
C-C-C	114.8 - 116.9	Calculated (Azepane)[4]
Ring Puckering Parameters		
Cremer-Pople Parameters	N-3 parameters describe the ring's 3D shape	Theoretical[5][6]

Experimental and Computational Methodologies

The determination of the crystal structure and conformational landscape of a molecule like **4-methylazepane** relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[7]

Protocol:

- Crystallization: High-quality single crystals of **4-methylazepane** would first need to be grown. This is typically achieved by slow evaporation of a saturated solution, or by slow cooling of a hot, saturated solution.
- Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on

a detector.[8]

- **Structure Solution and Refinement:** The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then optimized to best fit the experimental data (refinement).

Logical Workflow for Single-Crystal X-ray Diffraction



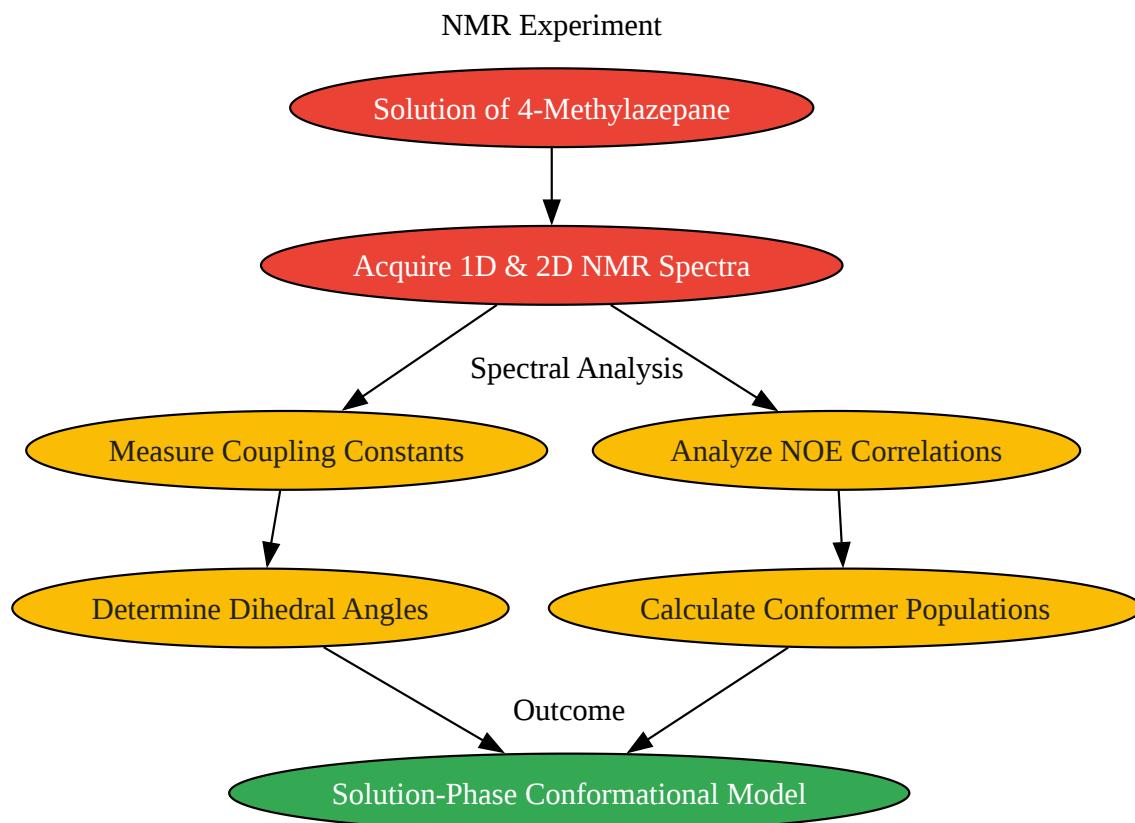
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Caption: General workflow for determining a crystal structure using single-crystal X-ray diffraction.

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution.[9] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers can be determined.

Protocol:

- **Sample Preparation:** A solution of **4-methylazepane** is prepared in a suitable deuterated solvent.
- **Data Acquisition:** A suite of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, NOESY/ROESY) NMR spectra are acquired. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of conformational exchange.
- **Data Analysis:** Coupling constants (e.g., ^3JHH) are measured to infer dihedral angles via the Karplus equation. NOE data provides information on through-space proximities of protons, which helps to distinguish between different conformers.



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Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Conclusion

While a definitive crystal structure of **4-methylazepane** remains to be determined, a robust understanding of its conformational behavior can be achieved through a synergistic approach combining theoretical calculations with spectroscopic methods. The flexible azepane ring is expected to predominantly adopt twist-chair and chair conformations, with the 4-methyl substituent influencing the equilibrium between these forms. The experimental and computational protocols outlined in this guide provide a clear roadmap for researchers seeking to further elucidate the structural and dynamic properties of **4-methylazepane** and related

compounds, which is essential for their application in drug discovery and materials science. The conformational diversity of substituted azepanes is a key factor in their bioactivity, and the ability to control or predict this diversity is crucial for effective molecular design.

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